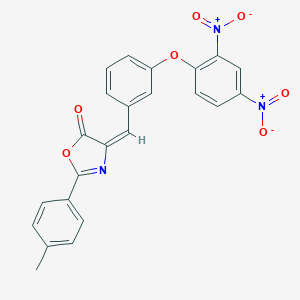![molecular formula C26H25BrN2O2 B401445 5-(4-BROMOPHENYL)-3-[4'-(HEXYLOXY)-[1,1'-BIPHENYL]-4-YL]-1,2,4-OXADIAZOLE](/img/structure/B401445.png)
5-(4-BROMOPHENYL)-3-[4'-(HEXYLOXY)-[1,1'-BIPHENYL]-4-YL]-1,2,4-OXADIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a hexyloxy-biphenyl group, making it a molecule of interest in various fields of scientific research.
準備方法
The synthesis of 5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Synthesis of 4’-hexyloxy-biphenyl-4-carboxylic acid: This can be achieved through the reaction of 4-hexyloxybromobenzene with phenylboronic acid in the presence of a palladium catalyst.
Formation of the oxadiazole ring: The carboxylic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with hydrogen peroxide can yield the corresponding oxadiazole N-oxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
作用機序
The mechanism of action of 5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins or interfering with signal transduction pathways.
類似化合物との比較
Similar compounds to 5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole include other oxadiazole derivatives, such as:
2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).
4-(4-Bromophenyl)-2-phenyl-1,3-oxazole: Studied for its potential antimicrobial properties.
5-(4-Methoxyphenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole: Similar in structure but with a methoxy group instead of a bromine atom, affecting its reactivity and applications.
The uniqueness of 5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C26H25BrN2O2 |
|---|---|
分子量 |
477.4g/mol |
IUPAC名 |
5-(4-bromophenyl)-3-[4-(4-hexoxyphenyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H25BrN2O2/c1-2-3-4-5-18-30-24-16-12-20(13-17-24)19-6-8-21(9-7-19)25-28-26(31-29-25)22-10-14-23(27)15-11-22/h6-17H,2-5,18H2,1H3 |
InChIキー |
ZNXSCHGBMDWVHU-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Br |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chloro-4,5-difluorophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401366.png)
![N'-{2-nitrobenzylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B401367.png)
![(4E)-2-(3-methylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401368.png)
![(4E)-2-(4-tert-butylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401373.png)
![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B401374.png)


![2-(2,4-dinitrophenoxy)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B401377.png)

![2-(2-chlorophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401380.png)
![(4E)-2-(3-nitrophenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401381.png)
![4-[3-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B401382.png)
![2-(4-methylphenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401383.png)

